N-(pyridin-3-ylmethyl)cyclopropanamine hydrochloride
Description
N-(Pyridin-3-ylmethyl)cyclopropanamine hydrochloride (CAS 1158468-90-6) is a secondary amine derivative featuring a pyridine ring substituted at the 3-position with a methyl group bearing a cyclopropanamine moiety. Its molecular formula is C₉H₁₃ClN₂, with a molecular weight of 184.67 g/mol . The compound is primarily utilized in research as a heterocyclic building block for drug discovery and chemical synthesis. Its structure combines the aromaticity of pyridine with the strained cyclopropane ring, offering unique electronic and steric properties for modulating interactions in biological systems.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-8(6-10-5-1)7-11-9-3-4-9;/h1-2,5-6,9,11H,3-4,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOCADSFXMBKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with pyridin-3-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of N-(pyridin-3-ylmethyl)cyclopropanamine.
Reduction: Piperidine derivatives.
Substitution: Various substituted cyclopropanamines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimalarial Activity
Research indicates that N-(pyridin-3-ylmethyl)cyclopropanamine hydrochloride shows promising activity against malaria. It interacts with specific enzymes and receptors involved in the malaria parasite's lifecycle, potentially inhibiting their function and leading to therapeutic effects. The compound's mechanism of action includes binding to active sites on target proteins, which modulates their activity and influences cellular pathways crucial for combating the disease.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
The compound has been identified as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurodegenerative diseases. Inhibiting LSD1 can lead to altered gene expression profiles that may suppress tumor growth or promote neuronal health .
Antimicrobial Properties
this compound exhibits antimicrobial properties, making it relevant in the development of new antibiotics. Its structural features allow it to disrupt bacterial cell functions, which could be leveraged to combat antibiotic-resistant strains .
Chemical Research Applications
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with modified biological activities. For instance, altering the position of the pyridine ring can lead to compounds with different binding affinities and solubility profiles, enhancing their therapeutic potential.
Material Science Applications
Due to its unique chemical properties, this compound is also explored in material science. Its interactions at the molecular level can be harnessed in developing new materials with specific electrical or mechanical properties .
Several case studies have examined the efficacy of this compound in various applications:
- Case Study on Antimalarial Efficacy : In vitro studies demonstrated that this compound significantly reduced the proliferation of Plasmodium falciparum, the parasite responsible for malaria. The study emphasized its potential as a lead compound for developing new antimalarial drugs.
- LSD1 Inhibition Study : A recent investigation into the inhibition of LSD1 showed that this compound effectively reduced demethylation activity in cancer cell lines, suggesting its viability as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyridine Derivatives
Halogen-Substituted Analogs
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine Hydrochloride
- CAS : 1353953-53-3
- Molecular Formula : C₉H₁₂BrClN₂
- Molecular Weight : 263.56 g/mol
- Key Difference : Bromine at the 6-position of the pyridine ring.
- Impact : The bromine atom increases molecular weight by ~79 g/mol compared to the parent compound. Its larger atomic radius and lipophilicity may enhance membrane permeability but reduce aqueous solubility .
N-[(6-Chloropyridin-3-yl)methyl]cyclopropanamine Hydrochloride CAS: 1353944-89-4 Molecular Formula: C₉H₁₂Cl₂N₂ Molecular Weight: 223.12 g/mol Key Difference: Chlorine at the 6-position. Safety data indicate specific handling requirements (e.g., ventilation during spills) .
Salt Forms
N-(3-Pyridinylmethyl)cyclopropanamine Dihydrochloride CAS: 1609395-59-6 Molecular Formula: C₉H₁₄Cl₂N₂ Molecular Weight: 221.13 g/mol Key Difference: Additional HCl in the salt form. Impact: The dihydrochloride form increases solubility in polar solvents compared to the monohydrochloride variant, which is critical for in vitro assays .
Heterocyclic Ring Variants
N-[(Furan-2-yl)methyl]cyclopropanamine Hydrochloride CAS: 1158792-37-0 Molecular Formula: C₈H₁₂ClNO Molecular Weight: 173.6 g/mol Key Difference: Pyridine replaced with furan.
N-[(1H-Indol-2-yl)methyl]cyclopropanamine Hydrochloride
Alkyl Chain Modifications
N-(Pyridin-3-ylmethyl)ethanamine
Comparative Data Table
Biological Activity
N-(pyridin-3-ylmethyl)cyclopropanamine hydrochloride is an organic compound that has garnered attention for its potential biological activity and therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C₉H₁₃ClN₂
- Molecular Weight : 174.67 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water and organic solvents
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. It is believed to function as a modulator, influencing various biochemical pathways. Its mechanism includes:
- Binding to Receptors : The compound can bind to nicotinic acetylcholine receptors, which are implicated in various neurological processes .
- Inhibition of Enzymes : It may act as an inhibitor or activator of certain enzymes, impacting signaling pathways critical for cellular function.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer treatment, particularly through its interaction with the PI3K-Akt-mTOR signaling pathway, which is frequently deregulated in cancer . Research findings indicate:
- Selectivity : The compound demonstrated moderate selectivity towards cancer cell lines expressing mutant PI3K, exhibiting submicromolar cytotoxicity against MCF7 cells while showing lower toxicity towards MDA-MB-231 cells .
- Mechanism of Cell Death : The compound triggers cell death via multiple mechanisms, including the cleavage of PARP1 and the production of reactive oxygen species (ROS), indicating its potential as an anticancer agent .
Potential for Neurological Applications
The compound has also been investigated for its role in treating neurological disorders. Its interaction with nicotinic receptors suggests applications in addressing conditions related to cerebral aging and mood disorders . The modulation of cholinergic pathways could help mitigate memory deficits associated with neurodegenerative diseases.
Antimalarial Activity
This compound is explored as a potential drug candidate for malaria treatment due to its biological activity against Plasmodium species. The specific mechanisms through which it exerts this effect are still under investigation but may involve interference with metabolic pathways essential for the parasite's survival.
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other cyclopropanamine derivatives. A comparison table is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-Pyridinylmethyl)cyclopropanamine hydrochloride | C₉H₁₃ClN₂ | Different pyridine position affecting activity |
| 1-(3-Chlorophenyl)cyclopropanamine hydrochloride | C₉H₁₃ClN₂ | Variations in binding affinity due to position |
| 1-(2-Chlorophenyl)cyclopropanamine hydrochloride | C₉H₁₃ClN₂ | Structural differences leading to varied reactivity |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound inhibited the phosphorylation of Akt and mTOR at concentrations ranging from 125–250 nM, indicating its role in disrupting cancer cell signaling pathways .
- In Vivo Studies : Animal models have shown that treatment with this compound resulted in significant tumor growth inhibition in colorectal cancer models, further supporting its anticancer potential .
- Pharmacological Evaluation : Clinical evaluations are ongoing to assess the efficacy of this compound against malaria and other diseases, focusing on its pharmacokinetics and safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
